6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo-pyrimidines. It is characterized by a fluorine atom substitution and a carboxylic acid functional group, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry.
This compound is primarily sourced from specialized chemical suppliers and research institutions, where it is utilized for its unique properties in scientific research.
The synthesis of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be achieved through several methods, typically involving multi-step organic reactions.
The molecular structure of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a fused ring system that includes both pyrazole and pyrimidine moieties.
OC(=O)c1cnn2cccnc12
.HNYVPKNVKSTVJO-UHFFFAOYSA-N
.Property | Value |
---|---|
Density | 1.9 ± 0.1 g/cm³ |
Melting Point | 275-280 °C |
LogP | -0.70 |
Index of Refraction | 1.784 |
The reactivity of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid allows it to participate in various chemical reactions:
The applications of 6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid are primarily found in:
Pyrazolo[1,5‑a]pyrimidine (PP) represents a fused, rigid, planar N‑heterocyclic system that combines pyrazole and pyrimidine rings. This scaffold is classified as a "privileged structure" in medicinal chemistry due to its exceptional synthetic versatility, biocompatibility, and low toxicity. Its significance extends beyond therapeutics into materials science, where its photophysical properties enable applications as an emergent fluorophore [5]. The PP core facilitates diverse peripheral functionalization at positions 2, 3, 5, 6, and 7, allowing precise modulation of electronic and steric properties. This adaptability has yielded commercial drugs, including Dorsomorphin (BMP inhibitor), Anagliptin (antidiabetic), and Zanubrutinib (BTK inhibitor), underscoring the scaffold’s pharmacological relevance [5]. The inherent planarity of PP derivatives further promotes supramolecular interactions and crystalline phase behavior, which are exploitable in solid-state materials design [5].
Synthetic routes to PP derivatives have evolved significantly since their initial discovery. Early methods relied on cyclocondensation reactions between NH‑3‑aminopyrazoles and 1,3‑biselectrophiles (e.g., β‑dicarbonyls, β‑enaminones). Contemporary strategies prioritize regioselectivity control, environmental sustainability, and operational efficiency [5]. For example, microwave irradiation now accelerates reactions like the condensation of 5‑amino‑3‑(trifluoromethyl)pyrazole (7a) with trifluoromethyl‑substituted 1,3‑dicarbonyls, reducing synthesis times from hours to minutes [5]. Recent advances also address previously challenging substrates, such as arylketoesters, using catalysts like tosylic acid [5]. The development of halogenated precursors—particularly fluorinated intermediates—has been pivotal for accessing pharmaceutically active analogs, exemplified by the synthesis of Zanubrutinib via a 7‑aminopyrazolo[1,5‑a]pyrimidine intermediate [5].
The strategic introduction of fluorine at position 6 and a carboxylic acid at position 3 synergistically enhances the PP scaffold’s physicochemical and biological properties. Fluorine’s strong electronegativity improves metabolic stability, membrane permeability, and target binding affinity through electrostatic interactions. Concurrently, the carboxylic acid group enables salt formation (improving solubility) and serves as a versatile handle for derivatization via amidation or esterification [1] [3]. This combination is particularly valuable in kinase inhibitor design, where the carboxylic acid can engage in hydrogen bonding with enzyme active sites. Additionally, the 3‑carboxylic acid group facilitates conjugation to biomolecules or solid supports in materials science [5]. The regiochemistry is critical: fluorination at position 6 (rather than 5 or 7) avoids steric clashes during protein binding while maintaining optimal electronic effects on the ring system [10].
5‑Amino‑1H‑pyrazole‑3‑carboxylic acid + Ethyl 4,4‑difluoroacetoacetate → Cyclocondensation (Δ, toluene/pTSA) → Ethyl 6‑fluoropyrazolo[1,5‑a]pyrimidine‑3‑carboxylate → Hydrolysis (NaOH/EtOH) → 6‑Fluoropyrazolo[1,5‑a]pyrimidine‑3‑carboxylic acid
Critical challenges include controlling regioselectivity and avoiding decarboxylation during hydrolysis. Cold‑chain transportation is recommended for storage due to the compound’s thermal sensitivity [1] [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9